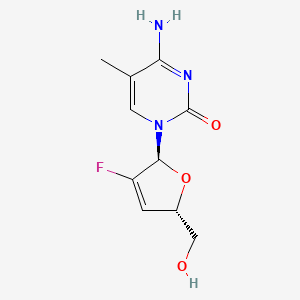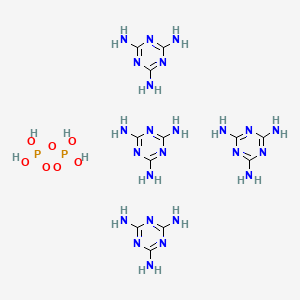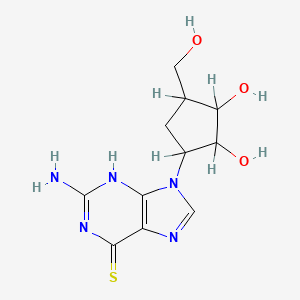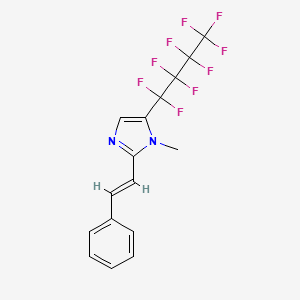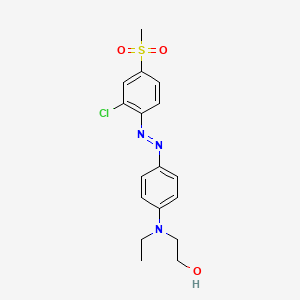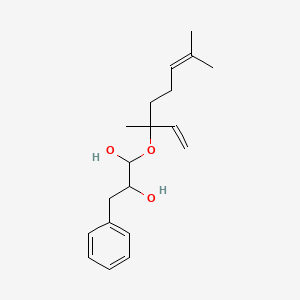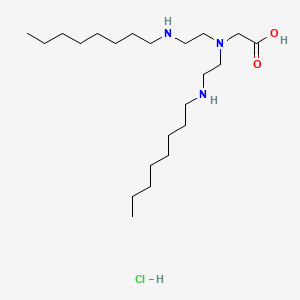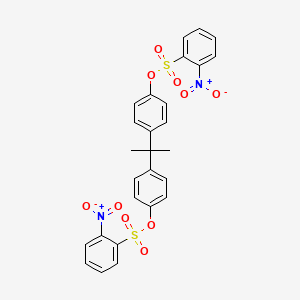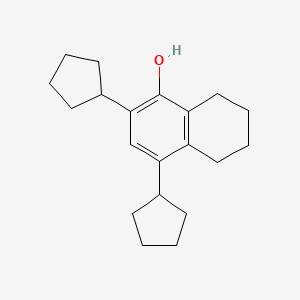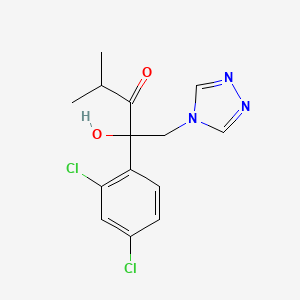
3-Pentanone, 2-(2,4-dichlorophenyl)-2-hydroxy-4-methyl-1-(4H-1,2,4-triazol-4-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pentanone, 2-(2,4-dichlorophenyl)-2-hydroxy-4-methyl-1-(4H-1,2,4-triazol-4-yl)- is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentanone, 2-(2,4-dichlorophenyl)-2-hydroxy-4-methyl-1-(4H-1,2,4-triazol-4-yl)- typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the introduction of the 2,4-dichlorophenyl group, and finally, the addition of the hydroxy and methyl groups. Common reagents used in these reactions include triazole precursors, chlorinated aromatic compounds, and various catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Pentanone, 2-(2,4-dichlorophenyl)-2-hydroxy-4-methyl-1-(4H-1,2,4-triazol-4-yl)- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the triazole ring or the chlorinated phenyl group.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while substitution may result in a different aromatic compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, 3-Pentanone, 2-(2,4-dichlorophenyl)-2-hydroxy-4-methyl-1-(4H-1,2,4-triazol-4-yl)- is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine
In medicine, this compound may be explored for its therapeutic potential. Triazole derivatives are known for their pharmacological activities, and this compound could be investigated for its efficacy in treating various diseases.
Industry
In the industrial sector, this compound may be used in the development of new materials, agrochemicals, and pharmaceuticals. Its diverse reactivity makes it a versatile intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Pentanone, 2-(2,4-dichlorophenyl)-2-hydroxy-4-methyl-1-(4H-1,2,4-triazol-4-yl)- involves its interaction with specific molecular targets. The triazole ring may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. The chlorinated phenyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-Pentanone, 2-(2,4-dichlorophenyl)-2-hydroxy-4-methyl-1-(4H-1,2,4-triazol-4-yl)-
- 3-Pentanone, 2-(2,4-dichlorophenyl)-2-hydroxy-4-methyl-1-(4H-1,2,4-triazol-3-yl)-
- 3-Pentanone, 2-(2,4-dichlorophenyl)-2-hydroxy-4-methyl-1-(4H-1,2,4-triazol-5-yl)-
Uniqueness
The uniqueness of 3-Pentanone, 2-(2,4-dichlorophenyl)-2-hydroxy-4-methyl-1-(4H-1,2,4-triazol-4-yl)- lies in its specific substitution pattern and the presence of both the triazole ring and the chlorinated phenyl group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
107659-36-9 |
|---|---|
Molecular Formula |
C14H15Cl2N3O2 |
Molecular Weight |
328.2 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)-2-hydroxy-4-methyl-1-(1,2,4-triazol-4-yl)pentan-3-one |
InChI |
InChI=1S/C14H15Cl2N3O2/c1-9(2)13(20)14(21,6-19-7-17-18-8-19)11-4-3-10(15)5-12(11)16/h3-5,7-9,21H,6H2,1-2H3 |
InChI Key |
QZAALISMKVFGNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C(CN1C=NN=C1)(C2=C(C=C(C=C2)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



